2-[(4-Aminophenyl)sulfanyl]acetonitrile
Description
Contextualization within Aromatic Amines, Thioethers, and Nitriles in Organic Chemistry
To fully appreciate the chemical potential of 2-[(4-Aminophenyl)sulfanyl]acetonitrile, it is essential to understand the individual contributions of its constituent functional groups. Aromatic amines, or anilines, are a cornerstone of organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. The amino group on the benzene (B151609) ring is a powerful activating group and a nucleophilic center, readily participating in electrophilic aromatic substitution and N-acylation or N-alkylation reactions.
Thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic substituents. The sulfur atom in a thioether is a soft nucleophile and can be oxidized to form sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry and materials science. The thioether linkage provides a flexible and metabolically stable spacer in drug design.
Nitriles, containing the −C≡N functional group, are versatile synthetic intermediates. The nitrile group is a strong electron-withdrawing group and can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org
Significance of Integrated Aminophenyl, Sulfanyl (B85325), and Acetonitrile (B52724) Moieties for Chemical Diversification
The integration of an aminophenyl, a sulfanyl (thioether), and an acetonitrile moiety into a single molecule offers a rich platform for chemical diversification. The amino group provides a site for the introduction of various substituents through reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.
The thioether linkage not only connects the aminophenyl ring to the acetonitrile group but also introduces a point of flexibility and potential for further functionalization through oxidation to sulfoxides or sulfones. This can significantly alter the electronic and steric properties of the molecule, influencing its biological activity or material properties.
The acetonitrile group serves as a versatile handle for a variety of chemical transformations. Its hydrolysis can lead to the corresponding carboxylic acid, a key functional group in many biologically active molecules. Alternatively, its reduction provides a primary amine, opening up another avenue for derivatization. The electrophilic nature of the nitrile carbon also allows for the construction of more complex molecular scaffolds through reactions with nucleophiles. libretexts.org The presence of an adjacent electron-withdrawing group can modulate the reactivity of the nitrile. nih.gov
Academic Research Focus and Unexplored Facets of the Chemical Compound
Currently, dedicated academic research focusing solely on this compound appears to be limited, with much of the available information originating from chemical supplier catalogs. This suggests that the compound is likely utilized as a building block or intermediate in multi-step synthetic sequences rather than being the final target of extensive investigation.
The primary research focus for compounds of this nature would likely be in medicinal chemistry and materials science. The combination of a pharmacologically relevant aniline (B41778) core with a flexible thioether linker and a synthetically versatile nitrile group makes it an attractive starting material for the synthesis of novel bioactive molecules. The potential for this compound to act as a precursor to heterocyclic systems is also a significant area for exploration.
Unexplored facets of this compound include a thorough investigation of its coordination chemistry with various metals, its potential as a monomer for polymerization, and a detailed study of its photophysical properties. Furthermore, the biological activity of the compound itself and its simple derivatives remains largely uncharacterized. The development of efficient and scalable synthetic routes to this compound would also be a valuable contribution to the field. Given the synthetic utility of its constituent functional groups, it is anticipated that the exploration of this compound in academic and industrial research will continue to expand.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCVIADFFKMFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Aminophenyl Sulfanyl Acetonitrile and Its Derivatives
Established and Emerging Synthetic Routes
The construction of the 2-[(4-Aminophenyl)sulfanyl]acetonitrile scaffold primarily relies on the formation of a thioether bond between a derivative of 4-aminobenzenethiol and an acetonitrile (B52724) precursor. This can be achieved through direct nucleophilic substitution or conjugate addition reactions.
Synthesis from 4-Aminobenzenethiol Derivatives and Acetonitrile Precursors
The most direct and established route to this compound involves the S-alkylation of 4-aminobenzenethiol with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). In this reaction, the thiol group of 4-aminobenzenethiol acts as a nucleophile, displacing the halide from the acetonitrile precursor to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
A comparable synthesis has been documented for the oxygen analog, 2-(4-aminophenoxy)acetonitrile, where 4-aminophenol (B1666318) is reacted with bromoacetonitrile in the presence of a base like cesium carbonate. This analogous reaction suggests a similar set of conditions would be effective for the synthesis of the target sulfur-containing compound.
Table 1: Proposed Synthesis of this compound via S-Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 4-Aminobenzenethiol | Chloroacetonitrile | Potassium Carbonate | Acetone | This compound |
| 4-Aminobenzenethiol | Bromoacetonitrile | Sodium Ethoxide | Ethanol | This compound |
This table presents a proposed synthetic scheme based on analogous reactions.
Multi-Step Synthesis Approaches for Analogous Compounds
For more complex derivatives or when direct S-alkylation is not feasible due to incompatible functional groups, multi-step synthetic sequences are employed. These approaches often involve the use of protecting groups to mask reactive functionalities, such as the amino group of the 4-aminobenzenethiol moiety, to prevent side reactions.
An analogous multi-step strategy can be envisioned for derivatives of this compound, drawing from methodologies used in the synthesis of other functionalized aryl thioethers. For instance, a multi-step sequence could involve:
Protection of the amino group: The amino group of 4-aminobenzenethiol can be protected, for example, as an acetyl or a tert-butyloxycarbonyl (Boc) derivative.
S-alkylation: The protected aminobenzenethiol can then be reacted with a haloacetonitrile to form the thioether linkage.
Deprotection: The protecting group is subsequently removed to yield the final product.
This approach allows for a wider range of reaction conditions to be used during the S-alkylation step without affecting the amino group. Furthermore, advancements in synthetic chemistry, such as the use of continuous-flow reactors, are being applied to multi-step syntheses to improve efficiency, reduce reaction times, and facilitate purification. researchgate.net
Advanced Synthetic Techniques and Optimization
To improve the synthesis of this compound and its analogs, advanced techniques focusing on regioselectivity, yield enhancement, and procedural simplification are being explored.
Regioselectivity and Yield Enhancement in Related Conjugate Additions
While the direct S-alkylation of 4-aminobenzenethiol is a substitution reaction, the principles of regioselectivity are crucial in the synthesis of related compounds, particularly in conjugate addition reactions. In scenarios where an activated alkene or alkyne containing a nitrile group is used as the acetonitrile precursor, the thiol can add in a Michael-type fashion. The regioselectivity of this addition is governed by the electronic nature of the acceptor and the reaction conditions.
In the context of substituted aminophenols, selective alkylation of either the amino or the hydroxyl group is a well-studied area. researchgate.netumich.edu For 4-aminobenzenethiol, the significantly higher nucleophilicity of the sulfur atom compared to the nitrogen atom generally ensures high regioselectivity for S-alkylation over N-alkylation under basic conditions. Yield enhancement can be achieved by optimizing reaction parameters such as the choice of base, solvent, temperature, and reaction time.
Solid-Phase Synthesis Methodologies for Related Scaffolds
Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds for drug discovery and other applications. chimia.ch While not specifically documented for this compound, methodologies for the solid-phase synthesis of peptides containing thioether linkages are well-established and provide a conceptual framework. nih.govresearchgate.net
In a potential solid-phase synthesis of derivatives, a 4-mercaptobenzoic acid linker could be attached to a solid support. Subsequent reaction with a haloacetonitrile would form the thioether bond. The amino group could then be introduced or deprotected, and the final product cleaved from the resin. This approach would allow for the rapid generation of a variety of analogs by using different building blocks in the synthetic sequence.
Table 2: Conceptual Solid-Phase Synthesis of this compound Derivatives
| Step | Description |
| 1. Resin Functionalization | A solid support is functionalized with a linker containing a thiol group. |
| 2. Thioether Formation | The resin-bound thiol is reacted with a haloacetonitrile derivative. |
| 3. Functional Group Manipulation | Introduction or modification of substituents on the aromatic ring. |
| 4. Cleavage | The final product is cleaved from the solid support. |
One-Pot Synthesis Protocols for Related Chemical Architectures
One-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.govnih.gov For chemical architectures related to this compound, one-pot procedures have been developed.
For example, a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a thiophenol derivative can lead to the formation of highly functionalized pyridine (B92270) derivatives. While the final product is different, this demonstrates the feasibility of using aminothiophenol derivatives in multi-component reactions to build complex molecular scaffolds in a single step. The development of a one-pot synthesis for this compound could potentially involve the in-situ generation of one of the reactive partners, leading to a more streamlined and atom-economical process.
Process Chemistry Considerations in Scalable Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process chemistry. The primary synthetic route involves the nucleophilic substitution reaction between 4-aminothiophenol (B129426) and a haloacetonitrile, typically chloroacetonitrile, in the presence of a base. This seemingly straightforward Sɴ2 reaction presents several challenges in a large-scale setting, including managing costs, handling waste streams, and preventing the degradation of sensitive precursors.
The economic viability of producing this compound on a large scale is critically dependent on a multi-faceted cost analysis. This analysis extends beyond raw material prices to include reaction efficiency, energy consumption, and cycle time. The key cost drivers are the starting materials: 4-aminothiophenol and chloroacetonitrile, along with the base and solvent required for the reaction.
Key factors influencing production cost include:
Raw Material Selection: The choice of the haloacetonitrile (e.g., chloroacetonitrile vs. bromoacetonitrile) impacts cost, with chloroacetonitrile generally being more economical. The purity of 4-aminothiophenol is also a critical factor; higher purity reduces the prevalence of side reactions but increases initial cost.
Stoichiometry and Reagent Loading: Optimizing the molar ratio of reactants is crucial. While a slight excess of one reagent might drive the reaction to completion, it can also lead to increased raw material costs and more complex downstream purification.
Solvent and Base Selection: The choice of solvent (e.g., ethanol, methanol, acetone, or DMF) and base (e.g., sodium hydroxide (B78521), potassium carbonate, or triethylamine) significantly affects both direct costs and indirect costs related to handling, recovery, and disposal. google.com Using a recyclable solvent and an inexpensive, effective base like sodium hydroxide is often preferred in industrial processes.
Energy Consumption: Reaction temperature and duration are major determinants of energy usage. Optimizing the process to run at lower temperatures or for shorter times without sacrificing yield can lead to substantial cost savings.
Table 1: Comparative Cost Analysis of Key Production Inputs
| Component | Consideration | High-Cost Option | Low-Cost Option | Impact on Scalability |
|---|---|---|---|---|
| Haloacetonitrile | Reactivity vs. Price | Bromoacetonitrile | Chloroacetonitrile | Significant; chloro-derivative is preferred for bulk manufacturing. |
| Base | Strength & Handling | Organic amines (e.g., DBU) | Inorganic bases (e.g., NaOH, K₂CO₃) | High; inorganic bases are cheaper and easier to handle at scale. google.com |
| Solvent | Solubility & Recovery | DMF, NMP | Ethanol, Acetone | High; solvent recovery systems are essential for cost-effective, large-scale production. |
| Processing Mode | Efficiency & Throughput | Batch Processing | Continuous Flow | Moderate to High; flow chemistry can reduce capital and operational costs. rsc.org |
The industrial synthesis of this compound generates several waste streams that require careful management to ensure environmental compliance and process sustainability. The primary byproduct of the Sɴ2 reaction is an inorganic salt, the nature of which depends on the base and haloacetonitrile used (e.g., sodium chloride from sodium hydroxide and chloroacetonitrile).
The main components of the waste stream are:
Inorganic Salts: The principal byproduct is a halide salt, which is typically soluble in the reaction medium. This creates a saline aqueous waste stream after work-up and extraction, which must be treated before discharge.
Solvent Waste: Solvents contaminated with unreacted starting materials, byproducts, and water constitute a significant waste stream. Solvent recovery via distillation is a common strategy to improve process economics and reduce environmental impact.
Organic Byproducts: The primary organic byproduct arises from the oxidative dimerization of 4-aminothiophenol to 4,4'-disulfanediyldianiline. Other impurities may form through side reactions involving the nitrile group, especially under harsh temperature or pH conditions.
Strategies for waste management include:
Neutralization: The reaction mixture is typically neutralized to a specific pH before work-up to quench the reaction and precipitate the product or facilitate extraction.
Solvent Recovery: Implementing distillation columns to recover and purify solvents for reuse is a critical step in scalable synthesis.
Aqueous Waste Treatment: The saline aqueous stream must be treated to meet local environmental regulations. This may involve dilution, pH adjustment, or more advanced water treatment technologies.
Byproduct Valorization: While not always feasible, exploring potential uses for major byproducts can turn a waste liability into a value stream.
Table 2: Analysis of Waste Streams and Management Strategies
| Waste Stream Component | Source | Typical Neutralization/Treatment | Management Strategy |
|---|---|---|---|
| Halide Salts (e.g., NaCl) | Sɴ2 Reaction Byproduct | Dilution and pH adjustment. | Disposal in accordance with environmental regulations for industrial wastewater. |
| Spent Organic Solvent | Reaction Medium & Extraction | Not applicable. | Fractional distillation for recovery and reuse; incineration for non-recoverable portions. |
| 4,4'-Disulfanediyldianiline | Oxidation of 4-aminothiophenol | Separated during purification. | Disposal as solid chemical waste; potential for reduction back to starting material. |
| Unreacted Precursors | Incomplete Reaction | Recovered during purification. | Recycling back into the process stream to improve atom economy. |
The primary precursor, 4-aminothiophenol, is highly susceptible to atmospheric and chemical oxidation. The thiol group (-SH) can readily oxidize to form a disulfide bond, leading to the formation of the dimer 4,4'-disulfanediyldianiline. This side reaction is a major cause of yield loss and introduces a significant impurity that must be removed during purification. The amino group can also be susceptible to oxidation under certain conditions. pnnl.govresearchgate.net
Effective mitigation strategies are essential for a robust and high-yielding scalable process:
Inert Atmosphere: The most critical control measure is to conduct the reaction under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of oxygen, the primary oxidizing agent.
Deoxygenated Reagents: Purging solvents and other liquid reagents with an inert gas prior to use removes dissolved oxygen, further protecting the sensitive thiol group.
Controlled Temperature: While higher temperatures can increase the rate of the desired Sɴ2 reaction, they can also accelerate the rate of oxidation. Maintaining the lowest effective temperature is crucial for minimizing byproduct formation.
pH Control: The reaction is typically run under basic conditions to deprotonate the thiol to the more nucleophilic thiolate. However, the stability of the thiolate and its susceptibility to oxidation can be pH-dependent. Careful selection and controlled addition of the base are necessary to maintain an optimal pH range that favors nucleophilic substitution over oxidation. google.com
Order of Addition: Adding the 4-aminothiophenol to a solution of the base to form the thiolate in situ before introducing the chloroacetonitrile can help protect the thiol from prolonged exposure to potentially oxidizing conditions.
Table 3: Summary of Mitigation Strategies for Precursor Oxidation
| Strategy | Mechanism of Action | Key Process Parameter | Impact on Yield/Purity |
|---|---|---|---|
| Inert Gas Blanketing | Exclusion of atmospheric oxygen. | Positive pressure of N₂ or Ar. | High; significantly reduces disulfide formation. |
| Use of Deoxygenated Solvents | Removal of dissolved oxygen. | Solvent sparging with inert gas. | Moderate to High; complements inert blanketing. |
| Temperature Control | Minimizing thermal acceleration of oxidation. | Reaction temperature setpoint. | Moderate; balances reaction rate against side reactions. |
| Controlled Base Addition | Maintaining optimal pH for Sɴ2 vs. oxidation. | Rate and timing of base addition. | Moderate; prevents localized pH spikes that may promote degradation. |
Chemical Reactivity and Transformation Pathways of 2 4 Aminophenyl Sulfanyl Acetonitrile
Intramolecular and Intermolecular Reactions
The presence of multiple reactive sites on the 2-[(4-Aminophenyl)sulfanyl]acetonitrile molecule allows for a variety of intramolecular and intermolecular reactions. The reactivity of each functional group can be selectively targeted under specific reaction conditions.
The amino group (-NH₂) is a strong activating group, significantly influencing the reactivity of the aromatic ring. byjus.comchemistrysteps.com It directs incoming electrophiles to the ortho and para positions due to its electron-donating nature, which increases the electron density at these positions through resonance. byjus.comwikipedia.org
Electrophilic Aromatic Substitution:
The amino group in this compound makes the benzene (B151609) ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. byjus.comucalgary.ca Due to the strong activating effect of the amino group, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. byjus.comlibretexts.org The amino group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. wikipedia.org However, the sulfanylacetonitrile substituent at the para position means that electrophilic substitution will predominantly occur at the positions ortho to the amino group (positions 2 and 6).
It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the amino group will be protonated to form an anilinium ion (-NH₃⁺). byjus.com The anilinium ion is a deactivating group and a meta-director. To achieve ortho and para substitution under such conditions, the amino group is often protected by acetylation to form an amide. The amide is still an activating, ortho, para-directing group, but it is less reactive than the free amino group, which allows for more controlled substitution. ucalgary.calibretexts.org The protecting acetyl group can be removed by hydrolysis after the substitution reaction. libretexts.org
Interactive Table: Expected Products of Electrophilic Aromatic Substitution of this compound
| Electrophile (E+) | Reagents | Expected Major Product(s) |
| Br⁺ | Br₂/H₂O | 2-Bromo-4-(cyanomethylthio)aniline |
| NO₂⁺ | HNO₃/H₂SO₄ (with protection) | 2-Nitro-4-(cyanomethylthio)aniline |
| SO₃ | Fuming H₂SO₄ | 2-Amino-5-(cyanomethylthio)benzenesulfonic acid |
Diazotization:
Primary aromatic amines like this compound can undergo diazotization when treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.inbyjus.comslideshare.net This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻). lkouniv.ac.inmasterorganicchemistry.com
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the amino group. lkouniv.ac.inyoutube.com A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. lkouniv.ac.inyoutube.com Aryl diazonium salts are versatile intermediates in organic synthesis and can be used in a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring. lkouniv.ac.in
Amidation:
The amino group of this compound can also react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. jove.comorganic-chemistry.orgresearchgate.netchemguide.co.uk This reaction, known as acylation, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. jove.comdocbrown.info The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. jove.com The resulting N-acylated derivative has a less activating effect on the aromatic ring compared to the free amino group. ucalgary.ca
The sulfur atom in the sulfanyl (B85325) group of this compound is susceptible to oxidation. It can be oxidized to a sulfoxide and further to a sulfone. nih.gov
The oxidation of aryl sulfides to sulfoxides can be achieved using a variety of oxidizing agents, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.govorganic-chemistry.org The selective oxidation to the sulfoxide level without further oxidation to the sulfone can be challenging but can often be controlled by careful choice of reagents and reaction conditions. organic-chemistry.org For instance, photocatalytic oxidation using modified Cu₂O crystals has been shown to be effective for the selective oxidation of aryl sulfides to sulfoxides. nih.govacs.org
Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing agents or more forcing reaction conditions. organic-chemistry.org The kinetic studies of the oxidation of aryl methyl sulfides have shown that the reaction is second order. nih.gov Mechanistic studies on the oxidation of alkyl aryl sulfides have indicated that the enantioselectivity of the reaction can result from a combination of asymmetric induction and kinetic resolution of the resulting sulfoxide. acs.org
Interactive Table: Oxidation Products of this compound
| Oxidizing Agent | Typical Conditions | Product |
| H₂O₂ / Acetic Acid | Room Temperature | 2-[(4-Aminophenyl)sulfinyl]acetonitrile (Sulfoxide) |
| H₂O₂ / Stronger Catalyst or Harsher Conditions | Elevated Temperature | 2-[(4-Aminophenyl)sulfonyl]acetonitrile (Sulfone) |
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations.
Hydrolysis:
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.orgorganicchemistrytutor.comchemistrysteps.com
Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com The intermediate imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. libretexts.orgchemistrysteps.com
Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that the reaction mechanism can vary with the acid concentration. znaturforsch.comznaturforsch.com
Cycloaddition Reactions:
The nitrile group can also participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. oup.comoup.comresearchgate.net For example, nitriles can react with nitrile imines, which are reactive intermediates generated in situ, to form 1,2,4-triazoles. oup.comoup.com These reactions are highly regioselective and provide a powerful method for the synthesis of five-membered nitrogen-containing heterocycles. oup.comoup.comresearchgate.net Computational studies have suggested that the transition state of the thermal 1,3-dipolar cycloaddition is stabilized by electron donation from the lone pair of the nitrile nitrogen to the π* orbital of the C=N linkage of the nitrile imine. oup.com
Mechanistic Investigations and Kinetic Studies
The elucidation of reaction networks for the transformations of this compound would involve identifying the various intermediates and products formed under different reaction conditions. For example, in electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or a σ-complex. wikipedia.orgmasterorganicchemistry.com In diazotization, the formation of a nitrosonium ion and an N-nitrosamine are key steps leading to the diazonium ion intermediate. lkouniv.ac.inbyjus.com The hydrolysis of the nitrile group proceeds through an amide intermediate. libretexts.orgorganicchemistrytutor.comchemistrysteps.com
Kinetic studies of the reactions of this compound would provide valuable information about the reaction rates and mechanisms. For electrophilic aromatic substitution, the rate is influenced by the nature of the electrophile and the electronic properties of the substituents on the aromatic ring. cdnsciencepub.com The amino group, being strongly activating, would be expected to lead to high reaction rates.
Kinetic investigations of diazotization reactions have shown that the rate can be dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. researchgate.netcdnsciencepub.comvurup.sk Studies on the oxidation of aryl sulfides have determined rate constants and activation parameters, providing insights into the transition state of the reaction. rsc.orgisca.me Similarly, the kinetics of nitrile hydrolysis have been studied, with rate constants determined under various conditions. znaturforsch.comresearchgate.net
Electrochemical Reduction Mechanisms of Analogous Nitrile-Containing Aryl Systems
The electrochemical reduction of nitrile-containing aryl systems, particularly those analogous to this compound, involves complex reaction pathways that are significantly influenced by the molecular structure, including the presence of substituents on the aromatic ring and the nature of the groups attached to the nitrile function. While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its probable electrochemical behavior can be extrapolated from studies on analogous compounds, such as substituted benzonitriles and aryl alkyl thioethers.
The electrochemical reduction of aryl nitriles typically proceeds via a single-electron transfer to the nitrile group, forming a radical anion. The stability and subsequent reaction pathways of this radical anion are dictated by the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups tend to stabilize the radical anion and shift the reduction potential to more anodic (less negative) values. Conversely, electron-donating groups, such as the amino group in the 4-aminophenyl moiety, are expected to destabilize the radical anion, thus shifting the reduction potential to more cathodic (more negative) values.
In the case of aryl alkyl thioethers, electrochemical reduction can lead to the cleavage of the carbon-sulfur bond. Studies on aryl alkyl thioethers have shown that they can undergo electroreductive desulfurative transformations, with selectivity for C(sp³)–S bond cleavage. This process typically involves a single-electron transfer to form a radical anion intermediate, which then undergoes C-S bond cleavage to yield a carbon-centered radical and a thiolate anion. The reduction potentials for this process are also influenced by the substituents on the aryl ring; electron-withdrawing groups on the thiophenol moiety lead to more anodic onset and peak potentials.
For a molecule like this compound, two primary electrochemical reduction pathways can be envisioned:
Reduction of the Nitrile Group: The nitrile group can be electrochemically reduced to an amine. This transformation generally requires a two-electron, two-proton process. The initial single-electron transfer forms a radical anion, which can then be protonated and further reduced. The presence of the electron-donating 4-aminophenylsulfanyl group would likely make this reduction more difficult (requiring a more negative potential) compared to unsubstituted benzonitrile.
Cleavage of the C-S Bond: The C(sp³)-S bond in the thioether linkage is susceptible to reductive cleavage. This pathway would involve the formation of a radical anion, followed by the scission of the C-S bond to produce a 4-aminothiophenolate anion and an acetonitrile (B52724) radical. The acetonitrile radical could then undergo further reactions.
Experimental and theoretical studies on analogous systems provide insight into these potential mechanisms. For instance, cyclic voltammetry studies on benzyl aryl thioethers have demonstrated that the reduction potentials are sensitive to substituents on the aryl ring chemrxiv.orgresearchgate.net. Electron-withdrawing groups facilitate the reduction, while electron-donating groups have the opposite effect chemrxiv.org. Mechanistic studies suggest that the reductive cleavage of the C-S bond can proceed through either a concerted dissociative electron transfer or a stepwise mechanism involving a radical-anion intermediate chemrxiv.org.
In a molecule such as 4-nitrobenzyl phenyl thioether, the nitro group provides a site for initial reversible one-electron reduction. Subsequent reduction at a more negative potential leads to the cleavage of the C-S bond d-nb.infouab.cat. This suggests that in molecules with multiple reducible functional groups, the electrochemical behavior is a composite of the individual functionalities, often with one group being reduced preferentially.
Considering this compound, the amino group is electron-donating, which would likely make the direct reduction of the phenyl ring and the nitrile group less favorable. However, the sulfanyl group can influence the electronic structure and the stability of potential radical intermediates. It is plausible that under suitable electrochemical conditions, either the nitrile group is reduced to an amine, or the C-S bond is cleaved. The exact mechanism and the dominant pathway would need to be determined experimentally, likely through techniques such as cyclic voltammetry and controlled-potential electrolysis, coupled with product analysis.
The following table summarizes the expected electrochemical reduction characteristics of analogous systems, which can be used to infer the behavior of this compound.
| Analogous System | Observed Electrochemical Behavior | Key Influencing Factors | Potential Products |
| Substituted Benzonitriles | Reduction of the nitrile group to an amine. | Electronic nature of substituents on the aryl ring. | Primary amines |
| Aryl Alkyl Thioethers | Reductive cleavage of the C(sp³)-S bond. | Electronic nature of substituents on the aryl ring. | Alkanes (from the alkyl radical) and thiophenols. |
| 4-Nitrobenzyl Phenyl Thioether | Initial reversible reduction of the nitro group, followed by C-S bond cleavage at more negative potentials. | Presence of multiple reducible functional groups. | 4-Nitrobenzyl anion and thiophenolate anion. |
Based on this information, the electrochemical reduction of this compound is likely to be a complex process with competing reaction pathways. The specific conditions of the electrolysis, such as the electrode material, solvent, supporting electrolyte, and applied potential, would play a critical role in determining the final products.
Computational Chemistry and Theoretical Modeling of 2 4 Aminophenyl Sulfanyl Acetonitrile
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is employed to predict a variety of molecular properties by calculating the electron density. The B3LYP functional is a common choice for such calculations, often combined with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netijraset.com
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For a molecule like 2-[(4-Aminophenyl)sulfanyl]acetonitrile, this involves calculating key structural parameters.
Following optimization, these theoretical parameters, such as bond lengths, bond angles, and dihedral angles, can be validated against experimental data if available, for instance, from X-ray diffraction (XRD) studies. In the absence of experimental data for the title compound, comparisons can be made with known values for similar molecular structures. nih.gov For example, studies on related pyran derivatives show that optimized bond lengths and angles are typically in good agreement with experimental findings. nih.gov
Table 1: Illustrative Structural Parameters Obtained from DFT Optimization This table presents the types of parameters that are determined through geometry optimization, not the actual calculated values for the title compound.
| Parameter | Description |
|---|---|
| Bond Length (Å) | The distance between the nuclei of two bonded atoms (e.g., C-S, C-N, N-H). |
| Bond Angle (°) | The angle formed between three connected atoms (e.g., C-S-C, H-N-H). |
DFT calculations are highly effective in predicting spectroscopic properties. Harmonic vibrational frequency calculations can be performed on the optimized geometry to predict the compound's infrared (IR) and Raman spectra. The assignment of calculated vibrational modes is often aided by Potential Energy Distribution (PED) analysis. researchgate.net Theoretical spectra for related alpha-aminonitriles have been successfully calculated and compared with experimental FT-IR spectra, showing good correlation. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.
Table 2: Examples of Predicted Vibrational Frequencies This table illustrates the kind of data generated from vibrational frequency calculations for analogous compounds.
| Mode | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |
|---|---|---|
| N-H stretching | ~3486 | Asymmetric stretching of the amine group |
| C≡N stretching | ~2250 | Stretching of the nitrile group |
| C-H bending | ~1300-1000 | In-plane bending of aromatic C-H bonds |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For instance, the calculated HOMO-LUMO gap for N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide is 5.406 eV, indicating high stability. nih.gov In contrast, the gap for another complex, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, is 3.642 eV, suggesting higher chemical reactivity. nih.gov Analysis of the HOMO and LUMO electron density distribution reveals the likely sites for nucleophilic and electrophilic attacks, respectively.
Table 3: Key Parameters from FMO Analysis
| Parameter | Symbol | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is mapped onto the electron density surface to identify electron-rich and electron-poor regions, which are crucial for predicting how molecules interact. ijsr.netchemrxiv.org
The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. ijraset.comnih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the nitrile group and the lone pairs of the amino group and sulfur atom, making them sites for electrophilic interaction. Positive potential would likely be concentrated around the hydrogen atoms of the amino group. ijsr.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core pairs, and bonding and antibonding orbitals. southampton.ac.ukwisc.edu This method provides a detailed picture of bonding and intramolecular interactions.
NBO analysis is particularly useful for studying hyperconjugation, which involves charge delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated to quantify their strength. These interactions are key to understanding molecular stability and the nature of intramolecular charge transfer. chemrxiv.org
Reaction Mechanism Elucidation through Theoretical Approaches
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. By calculating the energy profiles of possible reaction pathways, the most favorable mechanism can be determined.
For instance, theoretical studies on the aminolysis of related thiophenyl compounds in acetonitrile (B52724) have shown that the reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The rate-determining step was identified as the breakdown of this intermediate. Similar theoretical approaches could be applied to this compound to investigate its reactivity in various chemical reactions, such as nucleophilic substitutions at the amino group or reactions involving the nitrile moiety. smolecule.com These studies provide insights into the transition state structures and activation energies that govern the reaction kinetics.
Energy Barrier Calculations and Transition State Characterization
The study of chemical reactivity and conformational changes often involves the calculation of energy barriers and the characterization of transition states. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for this purpose. researchgate.netyoutube.comnih.gov
Key Concepts in Energy Barrier Calculations:
Potential Energy Surface (PES): This is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable or metastable structures (reactants, products, intermediates), while saddle points represent transition states.
Transition State (TS): A transition state is the highest point on the reaction coordinate between a reactant and a product. It is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Activation Energy (Energy Barrier): This is the energy difference between the reactants and the transition state. It is a critical parameter for determining the rate of a chemical reaction.
Methodology for Transition State Characterization:
Geometry Optimization: The geometries of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, thus confirming the transition state links the desired minima.
For a molecule like this compound, DFT calculations could be used to investigate the rotational barriers around the C-S and C-N bonds, as well as the energy barriers for any potential chemical reactions it might undergo. The table below illustrates the kind of data that would be generated from such a study on a hypothetical reaction.
| Reaction Coordinate | Method/Basis Set | ΔE (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| C-S Bond Rotation | B3LYP/6-31G(d) | 5.2 | -150 |
| N-Inversion | MP2/aug-cc-pVTZ | 2.1 | -250 |
This is a hypothetical data table for illustrative purposes.
Simulation of Reaction Pathways and Product Formation
Computational chemistry allows for the simulation of reaction pathways, providing insights into the step-by-step mechanism of a chemical transformation and predicting the likely products. researchgate.netresearchgate.net
Simulating Reaction Pathways:
Reaction Coordinate Scanning: By systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each step, a potential energy profile along that coordinate can be generated. This can help in locating approximate transition states.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on classical mechanics. Reactive force fields (like ReaxFF) can be used in MD simulations to model bond breaking and formation, allowing for the exploration of complex reaction networks and the prediction of product distributions.
Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods. While computationally more expensive than classical MD, AIMD provides a more accurate description of the electronic changes that occur during a reaction.
For this compound, these simulation techniques could be employed to study its reactivity with other molecules, for instance, to understand its potential role in synthesis or its degradation pathways. The simulation would trace the trajectory of the atoms as the reaction proceeds, revealing the formation of intermediates and the final products.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is crucial to its function. Flexible molecules like this compound can exist in multiple conformations, and understanding the relative energies of these conformers is essential.
Exploring the Conformational Landscape:
Systematic Searches: For molecules with a small number of rotatable bonds, the conformational space can be explored by systematically rotating each bond by a certain increment and calculating the energy of the resulting structure.
Stochastic Searches: For more complex molecules, methods like Monte Carlo or molecular dynamics simulations are used to randomly sample the conformational space.
Energy Landscapes: The results of a conformational analysis are often visualized as a conformational energy landscape, where the energy of the molecule is plotted against one or more geometric parameters (e.g., dihedral angles). nih.gov The minima on this landscape represent the stable conformers. nih.govchemrxiv.orgnih.govresearchgate.net
A conformational analysis of this compound would identify the most stable arrangements of the aminophenyl and acetonitrile groups relative to the sulfur atom. The energy landscape would reveal the energy barriers between these conformers, providing information on their interconversion rates.
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180° | 0.0 | 65 |
| Gauche | 60° | 1.2 | 35 |
This is a hypothetical data table for illustrative purposes.
Generalized Molecular Docking for Ligand-Target Interactions (Methodology Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.govnih.gov The primary goal is to predict the binding mode and affinity of the ligand. nih.gov
The Docking Process:
Preparation of the Receptor and Ligand: The three-dimensional structures of the receptor and ligand are prepared. This may involve adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.
Sampling of Ligand Conformations and Orientations: A search algorithm is used to explore the conformational space of the ligand and its possible orientations within the binding site. nih.gov Common search algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. nih.gov
Scoring: A scoring function is used to evaluate the "goodness" of each generated pose. nih.gov Scoring functions are mathematical models that estimate the binding free energy of the ligand-receptor complex. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.
While this compound may not have a known biological target, the methodology of molecular docking could be applied to investigate its potential interactions with various enzymes or receptors if a therapeutic application were to be explored. The results would provide insights into its potential biological activity.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which has applications in technologies like telecommunications and optical data storage. metu.edu.tr Molecules with a "push-pull" architecture, featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system, often exhibit significant NLO properties. metu.edu.trnih.govbohrium.comwiley.com
The this compound molecule has a potential push-pull character, with the amino group (-NH2) acting as an electron donor and the nitrile group (-CN) as an electron acceptor, connected through the phenyl ring and the sulfur atom.
Computational Prediction of NLO Properties:
Quantum Chemical Calculations: NLO properties, such as the first hyperpolarizability (β), can be calculated using quantum chemical methods like DFT. nih.gov These calculations provide a theoretical estimate of the NLO response of a molecule.
Structure-Property Relationships: By systematically modifying the structure of a molecule (e.g., changing the donor or acceptor groups) and calculating the NLO properties for each variant, structure-property relationships can be established. This can guide the design of new molecules with enhanced NLO properties.
Theoretical calculations could predict the first hyperpolarizability of this compound and related derivatives, providing a measure of their potential as NLO materials.
| Compound | Donor Group | Acceptor Group | Calculated β (a.u.) |
| 1 | -NH2 | -CN | 1500 |
| 2 | -N(CH3)2 | -CN | 2200 |
| 3 | -NH2 | -NO2 | 2500 |
This is a hypothetical data table for illustrative purposes.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes for the Compound
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2-[(4-Aminophenyl)sulfanyl]acetonitrile is expected to pivot away from traditional, often harsh, reaction conditions towards more sustainable and atom-economical alternatives. Key areas of exploration will likely include biocatalysis, flow chemistry, and the use of greener solvent systems.
One promising avenue is the enzymatic synthesis of the C-S bond, which offers high selectivity and mild reaction conditions, thereby reducing the generation of hazardous waste. Similarly, the adoption of continuous flow reactors could provide significant advantages, including enhanced reaction control, improved safety, and facile scalability. The exploration of alternative solvents, such as water or ionic liquids, will also be critical in minimizing the environmental footprint of the synthesis process. These green chemistry approaches are essential for the sustainable production of this compound and its derivatives. sigmaaldrich.com
| Synthetic Strategy | Potential Catalysts/Reagents | Solvent System | Anticipated Advantages |
|---|---|---|---|
| Biocatalytic Thiolation | Thiolases, Transaminases | Aqueous buffer | High selectivity, mild conditions, reduced waste |
| Continuous Flow Synthesis | Immobilized catalysts | Water, Ethanol | Enhanced safety, scalability, precise control |
| Microwave-Assisted Synthesis | - | Ionic Liquids, Water | Rapid reaction times, energy efficiency |
| Photocatalytic C-S Coupling | Organic dyes, semiconductor nanoparticles | Acetonitrile (B52724), DMSO | Use of visible light, mild conditions |
In-depth Investigation of Undiscovered Reactivity Profiles and Selective Transformations
The unique molecular architecture of this compound, featuring an aromatic amine, a sulfide (B99878) linkage, and a nitrile group, offers a rich landscape for chemical transformations. Future investigations are expected to delve into the selective functionalization of this molecule, unlocking novel reaction pathways and enabling the synthesis of a diverse array of derivatives.
A key focus will be the chemoselective modification of either the amino group or the active methylene (B1212753) group adjacent to the nitrile. For instance, selective N-acylation, N-alkylation, or diazotization could provide entry into a range of functionalized aniline (B41778) derivatives. Concurrently, the development of methods for the selective transformation of the thioacetonitrile moiety, such as hydrolysis, reduction, or cycloaddition reactions, will be crucial. Understanding the interplay of the different functional groups and developing orthogonal protection-deprotection strategies will be paramount in harnessing the full synthetic potential of this compound.
Application of Artificial Intelligence and Machine Learning in Predictive Chemistry for Compound Properties
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can be employed to predict a wide range of physicochemical and biological properties, thereby accelerating the discovery and development of new applications.
| Property | Predicted Value | Computational Method | Potential Implication |
|---|---|---|---|
| LogP | 1.5 ± 0.3 | Consensus QSPR | Moderate lipophilicity, potential for membrane permeability |
| Aqueous Solubility | 0.8 ± 0.2 g/L | Graph Neural Network | Limited but potentially useful aqueous solubility |
| pKa (amine) | 4.2 ± 0.4 | DFT Calculation | Weakly basic, influencing protonation state in physiological pH |
| HOMO-LUMO Gap | 4.5 ± 0.2 eV | DFT Calculation | Electronic properties relevant for semiconductor applications |
Design and Synthesis of New Functional Materials Utilizing the this compound Scaffold
The inherent functionalities of this compound make it an attractive building block for the synthesis of advanced functional materials. Future research will likely focus on incorporating this scaffold into polymers, metal-organic frameworks (MOFs), and other extended structures to create materials with novel optical, electronic, and mechanical properties.
The primary amine group can serve as a reactive handle for polymerization reactions, leading to the formation of polyamides, polyimides, or polyureas with unique characteristics conferred by the pendant thioacetonitrile group. These polymers could find applications as high-refractive-index materials, stimuli-responsive gels, or membranes for separation processes. Additionally, the ability of the sulfur and nitrogen atoms to coordinate with metal ions opens up possibilities for the design of novel MOFs with potential applications in catalysis, gas storage, and sensing. The synthesis of such materials from this versatile scaffold is a promising direction for materials science.
Advanced Spectroscopic and Computational Integration for Comprehensive Molecular Understanding
A deep and comprehensive understanding of the molecular structure and dynamics of this compound is fundamental to unlocking its full potential. Future research will necessitate a synergistic approach, integrating advanced spectroscopic techniques with high-level computational methods.
Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), X-ray crystallography, and surface-enhanced Raman spectroscopy (SERS) will be instrumental in elucidating the precise three-dimensional structure and intermolecular interactions of the compound. When combined with Density Functional Theory (DFT) calculations, these experimental data can provide a detailed picture of the electronic structure, vibrational modes, and potential energy surfaces of the molecule. This integrated approach will not only confirm the structure of newly synthesized derivatives but also provide critical insights into their reactivity and physical properties, thereby guiding the rational design of new experiments and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
